molecular formula C14H22N2O3 B12917744 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid CAS No. 648916-03-4

6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid

Cat. No.: B12917744
CAS No.: 648916-03-4
M. Wt: 266.34 g/mol
InChI Key: DWCOMTZDBCEYGV-UHFFFAOYSA-N
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Description

6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with isopropyl and methyl groups, connected to a hexanoic acid chain via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution Reactions: The isopropyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.

    Ether Formation: The pyrimidine derivative is then reacted with 6-bromohexanoic acid under basic conditions to form the ether linkage.

    Final Acidification: The final product is obtained by acidifying the reaction mixture to precipitate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce any oxidized functional groups back to their original state.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring or the hexanoic acid chain.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-((6-Methanesulfonyl-2-methylpyridin-3-yl)oxy)hexanoic acid
  • 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)pentanoic acid
  • 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)butanoic acid

Uniqueness

6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the length of the hexanoic acid chain

Properties

CAS No.

648916-03-4

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

6-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxyhexanoic acid

InChI

InChI=1S/C14H22N2O3/c1-10(2)12-9-13(16-11(3)15-12)19-8-6-4-5-7-14(17)18/h9-10H,4-8H2,1-3H3,(H,17,18)

InChI Key

DWCOMTZDBCEYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCCCCCC(=O)O)C(C)C

Origin of Product

United States

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